

# **CPL304110: A Potent and Selective FGFR Inhibitor for Targeted Cancer Therapy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**CPL304110** is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in the pathogenesis of various solid tumors, including bladder, gastric, endometrial, and lung cancers.[1][4] As a result, targeting FGFRs has emerged as a promising strategy in oncology.[1] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to **CPL304110** in FGFR-dependent tumor models.

#### **Mechanism of Action**

**CPL304110** exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[5][6] This blockade of FGFR signaling disrupts downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][7] Preclinical studies have shown that **CPL304110** dose-dependently inhibits the phosphorylation of FGFR2 and its downstream effector, ERK.[2][3] The inhibitor has demonstrated a distinctive binding profile, with lower dissociation rates from FGFR1 and FGFR3 compared to FGFR2.[6][8]



### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **CPL304110**.

Table 1: In Vitro Inhibitory Activity of CPL304110 against FGFR Kinases

| Kinase | IC50 (nM)  |
|--------|------------|
| FGFR1  | 0.75[2][3] |
| FGFR2  | 0.5[2][3]  |
| FGFR3  | 3.05[2][3] |

Table 2: Anti-proliferative Activity of CPL304110 in FGFR-Dependent Cancer Cell Lines

| Cell Line                                                                             | Cancer Type | FGFR Aberration                      | IC50 (μM)        |
|---------------------------------------------------------------------------------------|-------------|--------------------------------------|------------------|
| SNU-16                                                                                | Gastric     | FGFR2 Amplification                  | 0.08564[2][3]    |
| NCI-H1581                                                                             | Lung        | FGFR1<br>Overexpression              | Not Specified    |
| RT-112                                                                                | Bladder     | FGFR3 Dependent                      | Not Specified    |
| UM-UC-14                                                                              | Bladder     | FGFR3 Dependent                      | Not Specified    |
| Other Lung, Gastric, Bladder, and Endometrial Cancer Cell Lines with FGFR Aberrations | Various     | Amplification,<br>Mutations, Fusions | 0.084 - 0.393[9] |

Table 3: In Vivo Efficacy of CPL304110 in Xenograft Models



| Xenograft<br>Model | Cancer Type | FGFR<br>Aberration      | Dosing | Outcome                       |
|--------------------|-------------|-------------------------|--------|-------------------------------|
| SNU-16             | Gastric     | FGFR2<br>Amplification  | Orally | Strong antitumor efficacy[1]  |
| H1581              | Lung        | FGFR1<br>Overexpression | Orally | Strong antitumor efficacy[10] |
| RT-112             | Bladder     | FGFR3<br>Dependent      | Orally | Strong antitumor efficacy[10] |
| UM-UC-14           | Bladder     | FGFR3<br>Dependent      | Orally | Strong antitumor efficacy[10] |

Table 4: Selectivity of CPL304110 against Other Kinases

| Kinase       | Selectivity Fold over FGFR2 |
|--------------|-----------------------------|
| KDR (VEGFR2) | >45[2][3]                   |
| Flt3         | >345[2][3]                  |
| Aurora A     | >395[2][3]                  |
| PDGFRb       | >680[2][3]                  |

# Signaling Pathway and Experimental Workflow Diagrams FGFR Signaling Pathway





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and CPL304110's point of inhibition.



#### In Vitro Experimental Workflow



Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of CPL304110.

#### In Vivo Xenograft Model Workflow





Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.



## Experimental Protocols In Vitro Kinase Inhibition Assay

The inhibitory activity of **CPL304110** against FGFR kinases is determined using an ADP-based enzymatic assay, such as the ADP-Glo™ Kinase Assay. Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are incubated with a substrate (e.g., a generic tyrosine kinase substrate) and ATP in the presence of varying concentrations of **CPL304110**. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. Subsequently, the amount of ADP produced, which is proportional to the kinase activity, is measured by converting it to ATP and then quantifying the ATP using a luciferase/luciferin reaction. The resulting luminescence is measured, and IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

#### **Cell Proliferation Assay**

The anti-proliferative effects of **CPL304110** are assessed in a panel of human cancer cell lines with and without FGFR aberrations. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of **CPL304110** or a vehicle control. After a 72-hour incubation period, cell viability is determined using a luminescent cell viability assay, such as the ATPlite™ assay, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescence is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

#### **Western Blot Analysis**

To confirm the mechanism of action at a cellular level, FGFR-dependent cancer cell lines are treated with various concentrations of **CPL304110** for a short period (e.g., 1-2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for phosphorylated FGFR (p-FGFR) and phosphorylated ERK (p-ERK), as well as total FGFR and total ERK as loading controls. After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A reduction in the levels of p-FGFR and p-ERK in **CPL304110**-treated cells compared to the vehicle control indicates inhibition of the FGFR signaling pathway.



#### In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **CPL304110** is evaluated in xenograft models. FGFR-dependent human cancer cells (e.g., SNU-16, H1581, RT-112, or UM-UC-14) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice). When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. **CPL304110** is administered orally, typically once or twice daily, at various dose levels. The vehicle used for the control group is administered on the same schedule. Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

#### Conclusion

**CPL304110** is a highly potent and selective inhibitor of FGFR1, 2, and 3 with significant antitumor activity in preclinical models of FGFR-dependent cancers. Its oral bioavailability and efficacy in in vivo models support its ongoing clinical development as a targeted therapy for patients with solid tumors harboring FGFR aberrations.[1] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of FGFR-targeted cancer therapy. A Phase I clinical trial (NCT04149691) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of **CPL304110** in adult subjects with advanced solid malignancies.[1][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 3. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? -PMC [pmc.ncbi.nlm.nih.gov]
- 8. anncaserep.com [anncaserep.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CPL304110: A Potent and Selective FGFR Inhibitor for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#cpl304110-in-fgfr-dependent-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com